2-Iodoterephthalaldehyde
Overview
Description
Synthesis Analysis
Terephthalaldehyde can be synthesized from p-xylene in two steps . First, p-xylene can be reacted with bromine to create α,α,α’,α’-Tetrabromo-p-xylene. Next, sulfuric acid is introduced to create terephthaldehyde . Alternative procedures also describe the conversion of similar p-xylene derivatives into terephthalaldehyde .Molecular Structure Analysis
The molecular formula of 2-Iodoterephthalaldehyde is C8H5IO2 . Its average mass is 260.029 Da and its monoisotopic mass is 259.933411 Da .Chemical Reactions Analysis
Terephthalaldehyde is used in the preparation of imines, which are also commonly referred to as Schiff bases, following a condensation reaction with amines . During this reaction, water is also formed. This reaction is also reversible .Physical and Chemical Properties Analysis
Terephthalaldehyde appears as a white to beige solid, typically in the form of a powder . It is soluble in many organic solvents, such as alcohols (e.g., methanol or ethanol) and ethers (e.g., tetrahydrofuran or diethylether) .Scientific Research Applications
Fluorogenic Detection and Analytical Applications
O-phthalaldehyde, a compound structurally related to 2-Iodoterephthalaldehyde, demonstrates significant utility in the fluorogenic detection of primary amines. Its reaction with primary amines in the presence of 2-mercaptoethanol forms highly fluorescent products, allowing for the sensitive detection of amino acids, peptides, and proteins in picomole quantities. This sensitivity surpasses that of other reagents like fluorescamine, showcasing the potential for similar applications of this compound in analytical biochemistry (Benson & Hare, 1975).
Catalysis and Synthetic Chemistry
In the realm of synthetic chemistry, metal-organic frameworks (MOFs) synthesized from compounds like 2-acetamidoterephthalic acid, a derivative of terephthalaldehyde, serve as efficient catalysts for reactions such as the diastereoselective Henry reaction and transesterification. These frameworks exhibit significant catalytic activity, highlighting the potential role of this compound in the development of new catalysts for organic synthesis (Karmakar, da Silva, & Pombeiro, 2014).
Material Science and Porosity
Research on porous organic cages and covalent organic frameworks (COFs) derived from diisophthalaldehyde compounds demonstrates their excellent performance in iodine vapor capture. Such materials, designed for high adsorption capacities, suggest that derivatives like this compound could play a crucial role in the development of new materials for gas storage or sequestration, offering insights into the design of high-performance adsorbents (Liu et al., 2022).
Hypervalent Iodine Chemistry
The field of hypervalent iodine chemistry, which includes compounds like 2-iodoxybenzensulfonic acid, showcases the versatility of iodine-containing compounds in oxidizing reactions. Such reactions are crucial for the selective oxidation of alcohols to carbonyl compounds, indicating the potential utility of this compound in similar oxidative transformations in organic synthesis (Uyanik & Ishihara, 2009).
Mechanism of Action
Target of Action
- (TA) is an organic compound with the formula C8H6O2. It belongs to the class of benzene dicarboxaldehydes, where the aldehyde moieties are positioned in the para conformation on the benzene ring .
Mode of Action
Pharmacokinetics
- TA is soluble in organic solvents such as alcohols (e.g., methanol or ethanol) and ethers (e.g., tetrahydrofuran or diethylether) . Further studies are needed to determine its tissue distribution. TA’s metabolism remains to be fully elucidated. Details on excretion pathways are limited.
Properties
IUPAC Name |
2-iodoterephthalaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYPMUHJCRZGTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20709104 | |
Record name | 2-Iodobenzene-1,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20709104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385416-64-8 | |
Record name | 2-Iodobenzene-1,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20709104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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